3-Bromo-3-ethylpentane
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Overview
Description
3-Bromo-3-ethylpentane is a chemical compound with the molecular formula C7H15Br . It has an average mass of 179.098 Da and a monoisotopic mass of 178.035706 Da .
Molecular Structure Analysis
The molecular structure of this compound consists of a seven-carbon chain with a bromine atom attached to the third carbon atom . The structure can be viewed as a 2D Mol file or a computed 3D SD file .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not mentioned in the sources, bromoalkanes in general can undergo nucleophilic substitution or elimination reactions . For example, heating this compound in methanol could lead to substitution and elimination products .Scientific Research Applications
1. Preparation of Highly Pure t-Alkyl Halides
3-Bromo-3-ethylpentane has been utilized in the preparation of highly pure t-alkyl halides. A study by Masada and Murotani (1980) demonstrated that this compound, among others, could be produced with high purity (99-100%) and good yields (83-95%) by reacting corresponding alcohols with hydrobromic or hydroiodic acid, facilitated by lithium or calcium halide. This method significantly improves the yield and purity of the products, making it a valuable technique in organic synthesis (Masada & Murotani, 1980).
2. Solvolysis Studies
Liu, Hou, and Tsao (2009) investigated the solvolysis of various tertiary bromoalkanes, including this compound. Their research provided insights into the solvolysis mechanism and solvent participation, contributing to a better understanding of nucleophilic reactions in organic chemistry (Liu, Hou, & Tsao, 2009).
3. Solvent Effects in Heterolysis Reactions
Moreira et al. (2019) utilized this compound in a study to quantify solvent effects on reactivity. They employed Quantitative Structure-Property Relationships to analyze heterolysis reactions of tertiary alkyl halides in various solvents, offering a detailed view of solute-solvent interactions and their impact on chemical reactions (Moreira et al., 2019).
4. Solvolysis Kinetics and Mechanisms
Albuquerque, Moita, and Gonçalves (2001) studied the solvolysis kinetics of 3-chloro-3-ethylpentane and other tert-alkyl halides in various solvents. Their research provides a comparative understanding of the solvolysis of different alkyl halides, including this compound, under varying conditions (Albuquerque, Moita, & Gonçalves, 2001).
5. Application in Catalysis
Research by Huang et al. (2017) explored the use of this compound in the context of zirconium-based metal-organic frameworks (Zr-MOFs) for catalysis. They demonstrated how the introduction of various substitutes, including bromo groups, can significantly influence the catalytic performance of MOFs (Huang et al., 2017).
6. Oxidation Studies
Barton et al. (1990) investigated the oxidation of 3-ethylpentane under specific conditions, providing insights into the chemical changes and product formation. This study contributes to the broader understanding of oxidation processes involving compounds like this compound (Barton et al., 1990).
Mechanism of Action
Target of Action
3-Bromo-3-ethylpentane is an organic compound that primarily targets other molecules in chemical reactions, particularly in elimination reactions .
Mode of Action
The compound interacts with its targets through a process known as elimination. In the presence of a strong base such as sodium hydroxide (NaOH), this compound can undergo a bimolecular elimination (E2) reaction . Due to the bulky nature of this compound, it’s suggested that a unimolecular elimination (e1) reaction might be more likely .
Biochemical Pathways
It’s known that the compound can participate in elimination reactions, which are fundamental to organic chemistry .
Pharmacokinetics
Like other organic compounds, its bioavailability would likely be influenced by factors such as its chemical structure, the route of administration, and the presence of other compounds .
Result of Action
The primary result of this compound’s action in an elimination reaction is the formation of a new compound. The exact molecular and cellular effects would depend on the specific reaction conditions and the other molecules involved .
Properties
IUPAC Name |
3-bromo-3-ethylpentane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15Br/c1-4-7(8,5-2)6-3/h4-6H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBWMTSXDBBJVHP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)(CC)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15Br |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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